![molecular formula C17H13N3OS2 B2528829 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1795210-45-5](/img/structure/B2528829.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

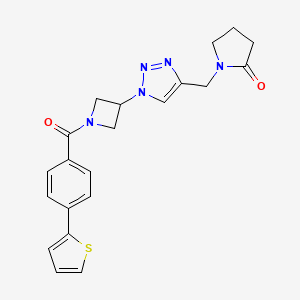

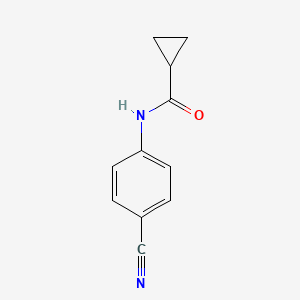

The compound "N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide" is a heterocyclic compound that features an imidazo[2,1-b]thiazole moiety linked to a phenyl group, which is further connected to a thiophene ring through an acetamide linker. This type of compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties, as seen in various synthesized derivatives with similar structures .

Synthesis Analysis

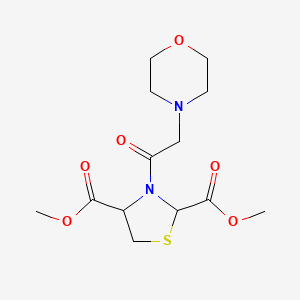

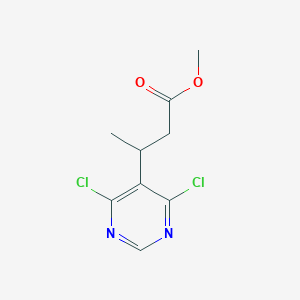

The synthesis of related heterocyclic compounds typically involves the reaction of key precursors with various reagents to form a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative, which can then be transformed into different heterocyclic derivatives, including those with thiophene and thiazole rings . The synthetic pathways often rely on regioselective attacks and cyclization, with one-pot reactions under mild conditions being common, which is advantageous for yield and convenience .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes multiple heterocyclic rings, such as imidazopyridine, benzothiazole, and thiazolidine, which are known to contribute to the biological activity of the molecules . The presence of these rings can influence the electronic distribution and steric factors, which are crucial for the interaction with biological targets.

Chemical Reactions Analysis

Compounds with acetamide groups can undergo various chemical reactions, including cyclization and nucleophilic attacks, to form a wide range of heterocyclic derivatives . The reactivity of these compounds can be manipulated by the choice of reagents and reaction conditions, leading to the formation of structures such as thiadiazoles, thiophenes, and pyrazoles . These reactions are essential for diversifying the chemical space and enhancing the biological properties of the molecules.

Physical and Chemical Properties Analysis

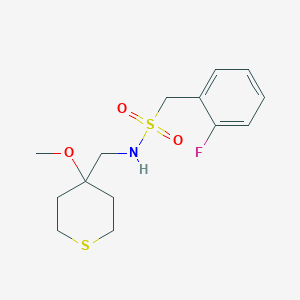

The physical and chemical properties of these compounds, such as solubility, stability, and acidity, are influenced by their molecular structure. For example, the pKa values of related N-(benzothiazole-2-yl)acetamide derivatives have been determined, indicating the protonation sites and the relative acidity of different nitrogen atoms within the heterocyclic rings . These properties are important for the pharmacokinetic behavior of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Applications

Several studies have synthesized derivatives of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide to evaluate their potential antitumor and anticancer activities. For instance, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Duran and Demirayak (2012) focused on imidazolylthio acetamide derivatives, which exhibited reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial Activity

The antimicrobial properties of compounds related to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide have been explored in several studies. Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, which displayed good efficacy against various strains (Fahim & Ismael, 2019). Additionally, compounds synthesized by Gullapelli, Thupurani, and Brahmeshwari (2014) were tested for antibacterial activity, highlighting the potential for systematic investigation into the biological activities of such derivatives (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Optoelectronic Properties

Research by Camurlu and Guven (2015) delved into the optoelectronic properties of thiazole-based polythiophenes, indicating the utility of these compounds in electronic applications. Their work demonstrated the potential of thiazole-containing monomers for use in electrochemical polymerization and the investigation of conducting polymers (Camurlu & Guven, 2015).

pKa Determination and Drug Precursors

The study of pKa values and the synthesis of drug precursors are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds. Duran and Canbaz (2013) focused on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, providing valuable insights into their chemical reactivity (Duran & Canbaz, 2013).

Eigenschaften

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c21-16(9-12-5-7-22-11-12)18-14-4-2-1-3-13(14)15-10-20-6-8-23-17(20)19-15/h1-8,10-11H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKQKCSUXLXQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)